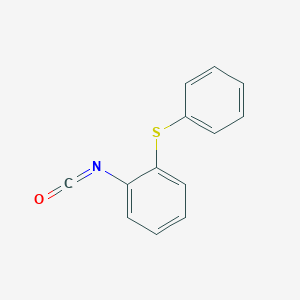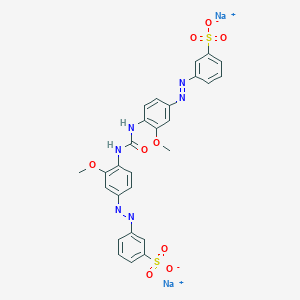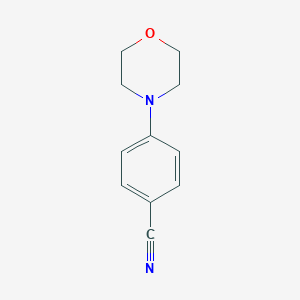![molecular formula C7H14N2 B077905 2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane CAS No. 14287-89-9](/img/structure/B77905.png)
2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane, commonly known as DMDO, is a bicyclic organic compound with a nitrogen-containing seven-membered ring. It is a colorless, crystalline solid that is widely used in organic synthesis as a mild oxidizing agent. DMDO is a versatile reagent that can be used for the oxidation of various functional groups, including alkenes, alkynes, alcohols, and ethers.
Wirkmechanismus
DMDO acts as an oxidizing agent by transferring an oxygen atom to the substrate. The reaction proceeds via a radical mechanism, where DMDO is converted to its corresponding radical cation intermediate. The radical cation intermediate then reacts with the substrate to form an intermediate species, which is subsequently oxidized by another molecule of DMDO to form the final product.
Biochemische Und Physiologische Effekte
DMDO is not used for any biochemical or physiological effects. It is used solely for organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
DMDO has several advantages over other oxidizing agents. It is a mild oxidant that can be used under mild conditions, and it does not require any special handling or storage. DMDO is also compatible with a wide range of functional groups, making it a versatile reagent. However, DMDO has some limitations. It is a relatively expensive reagent, and it can be difficult to handle in large quantities due to its high reactivity.
Zukünftige Richtungen
There are several future directions for the research and development of DMDO. One potential direction is the development of new synthetic methods for DMDO that are more efficient and cost-effective. Another potential direction is the exploration of new applications for DMDO in organic synthesis, such as the oxidation of new functional groups or the synthesis of new natural products or pharmaceuticals. Additionally, the development of new catalysts for the synthesis of DMDO could lead to improved yields and selectivity. Overall, DMDO is a valuable reagent in organic synthesis, and its continued development and application will have a significant impact on the field.
Synthesemethoden
DMDO can be synthesized by the reaction of 2,3-dimethyl-1,4-benzoquinone with ammonia in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed oxidative amination of the quinone, followed by a cyclization reaction to form the seven-membered ring. The yield of DMDO can be improved by using a copper catalyst in place of palladium.
Wissenschaftliche Forschungsanwendungen
DMDO has a wide range of applications in organic synthesis. It can be used as a mild oxidizing agent for the conversion of alkenes to epoxides, alcohols to ketones or aldehydes, and ethers to esters. DMDO is also used in the synthesis of natural products, pharmaceuticals, and agrochemicals. DMDO has been used in the synthesis of the antimalarial drug artemisinin and the anti-cancer drug taxol.
Eigenschaften
CAS-Nummer |
14287-89-9 |
|---|---|
Produktname |
2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane |
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
2,3-dimethyl-2,3-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H14N2/c1-8-6-3-4-7(5-6)9(8)2/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
VAUNORIQTFNCKC-UHFFFAOYSA-N |
SMILES |
CN1C2CCC(C2)N1C |
Kanonische SMILES |
CN1C2CCC(C2)N1C |
Andere CAS-Nummern |
53798-46-2 |
Synonyme |
2,3-Diazabicyclo[2.2.1]heptane, 2,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




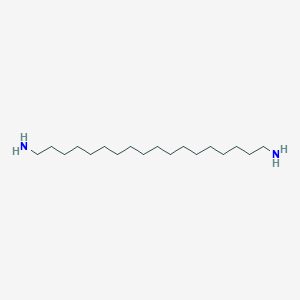
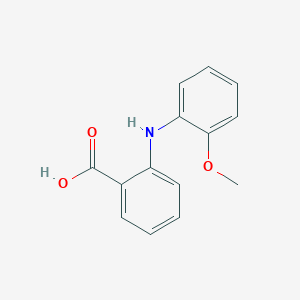
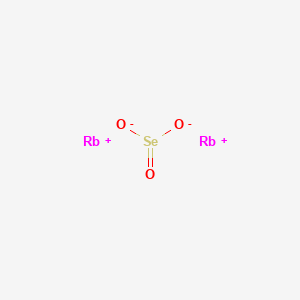
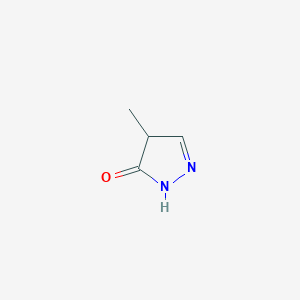



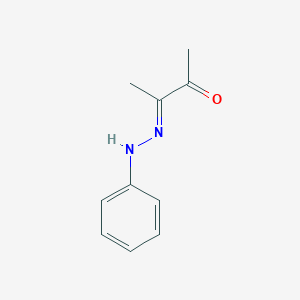
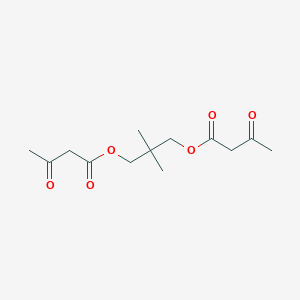
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
